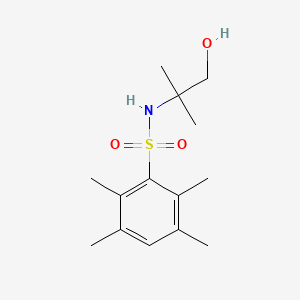![molecular formula C15H25N5O2 B5494251 N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride, also known as GSK1016790A, is a selective agonist for the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays an important role in a range of physiological processes. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride activates TRPV4 channels by binding to a specific site on the channel protein. This leads to the opening of the channel and the influx of calcium ions into the cell. Calcium influx then triggers various downstream signaling pathways, including the activation of protein kinases, phospholipases, and transcription factors. The exact mechanisms by which TRPV4 activation by N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride leads to specific physiological effects are still being investigated.
Biochemical and Physiological Effects
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In endothelial cells, N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has been shown to increase nitric oxide production, which leads to vasodilation and improved blood flow. In osteocytes, N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has been shown to regulate bone remodeling and mineralization. In neurons, N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has been shown to modulate synaptic transmission and plasticity. N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has also been shown to have anti-inflammatory and anti-tumor effects in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride in lab experiments is its high selectivity for TRPV4 channels, which allows for specific modulation of TRPV4-mediated signaling pathways. However, one limitation is that N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride is not a completely specific agonist, and may also activate other ion channels at high concentrations. Another limitation is that N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride is a hydrophilic compound, which may limit its ability to cross cell membranes and reach intracellular targets.
Direcciones Futuras
There are several future directions for research on N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride and TRPV4. One direction is to further investigate the role of TRPV4 in various diseases, and to develop novel therapeutic strategies targeting TRPV4. Another direction is to study the interactions between TRPV4 and other ion channels and signaling pathways, and to develop a more comprehensive understanding of the physiological functions of TRPV4. Additionally, there is a need for more specific and potent agonists and antagonists for TRPV4, which could be used to further elucidate the role of this channel in health and disease.
Métodos De Síntesis
The synthesis of N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride involves the reaction of 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid with N-(tert-butoxycarbonyl)-L-glycine tert-butyl ester, followed by deprotection and coupling with 3-methylbutanoyl chloride. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has been used in various scientific research studies to investigate the role of TRPV4 in different physiological processes. It has been shown to modulate calcium influx and intracellular signaling pathways in different cell types, including endothelial cells, osteocytes, and neurons. N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has also been used to study the role of TRPV4 in various diseases, such as osteoarthritis, pulmonary hypertension, and cancer.
Propiedades
IUPAC Name |
N-[2-[1-(2-aminoacetyl)piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-11(2)9-14(21)18-13-3-6-17-20(13)12-4-7-19(8-5-12)15(22)10-16/h3,6,11-12H,4-5,7-10,16H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCAFMRQEDDKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-glycylpiperidin-4-yl)-1H-pyrazol-5-yl]-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494168.png)
![N-(4-chlorophenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5494178.png)
![1-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5494181.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494193.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5494197.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B5494211.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5494225.png)
![2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(6-methylpyridin-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5494281.png)